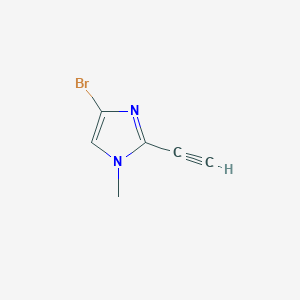

4-Bromo-2-ethynyl-1-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

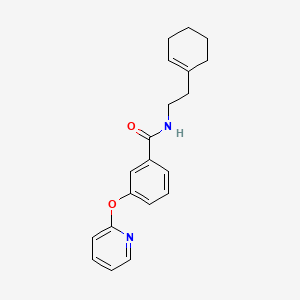

4-Bromo-2-ethynyl-1-methyl-1H-imidazole is a chemical compound with the molecular formula C6H5BrN2. It has a molecular weight of 185.02 . The compound appears as a powder and is typically stored at 4 degrees Celsius .

Synthesis Analysis

Imidazoles, including 4-Bromo-2-ethynyl-1-methyl-1H-imidazole, can be synthesized through various methods. One such method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The InChI code for 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is 1S/C6H5BrN2/c1-3-6-8-5(7)4-9(6)2/h1,4H,2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

Imidazoles are key components in a variety of applications, and their synthesis often involves the formation of bonds during the reaction . The reaction conditions are typically mild enough to include a variety of functional groups .Physical And Chemical Properties Analysis

4-Bromo-2-ethynyl-1-methyl-1H-imidazole is a powder with a molecular weight of 185.02 . It is typically stored at 4 degrees Celsius .Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Bromo-2-ethynyl-1-methyl-1H-imidazole: is a valuable building block in the synthesis of various heterocyclic compounds. Its structure allows for regiocontrolled synthesis, enabling the creation of imidazoles with specific substitutions that are crucial for the development of functional molecules used in numerous applications .

Pharmaceutical Research

This compound plays a significant role in pharmaceutical research, particularly in the development of new drugs. Imidazole derivatives, including those synthesized from 4-Bromo-2-ethynyl-1-methyl-1H-imidazole , are known for their wide range of biological activities. They are explored for potential use as anticancer, antiviral, and antimicrobial agents .

Organic Synthesis

In organic synthesis, 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is utilized for its reactivity in various chemical reactions. It serves as a precursor for the synthesis of more complex organic molecules, which can be used in further research and industrial applications .

Catalysis

Imidazole derivatives are also used in catalysis. The compound can be employed in the synthesis of N-heterocyclic carbenes (NHCs), which are widely used as ligands in transition metal catalysis. NHCs derived from imidazoles are crucial for promoting efficient and selective chemical transformations .

Material Science

The versatility of imidazole derivatives extends to material science, where they are incorporated into polymers and other materials to enhance properties such as thermal stability and electrical conductivity4-Bromo-2-ethynyl-1-methyl-1H-imidazole can contribute to the development of advanced materials with specific desired characteristics .

Green Chemistry

With the increasing emphasis on sustainable practices, 4-Bromo-2-ethynyl-1-methyl-1H-imidazole is also relevant in green chemistry. It can be used in the development of environmentally friendly synthetic methods, reducing the use of hazardous substances and minimizing waste .

properties

IUPAC Name |

4-bromo-2-ethynyl-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-3-6-8-5(7)4-9(6)2/h1,4H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZNHLAIMKPTLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C#C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethynyl-1-methyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

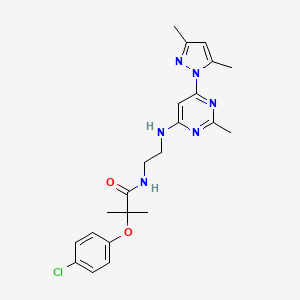

![2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2883266.png)

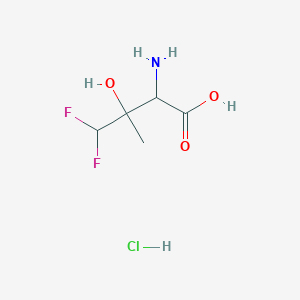

![(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide](/img/structure/B2883281.png)

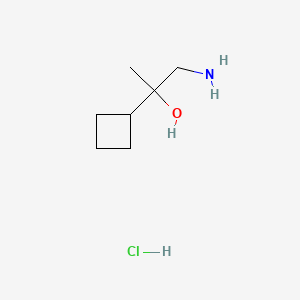

![Methyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2883282.png)

![N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883284.png)

![N-[3-(4-Chlorophenyl)propyl]prop-2-enamide](/img/structure/B2883288.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2883289.png)